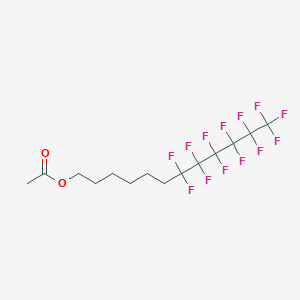

6-(Perfluorohexyl)hexyl acetate

Description

BenchChem offers high-quality 6-(Perfluorohexyl)hexyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Perfluorohexyl)hexyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F13O2/c1-8(28)29-7-5-3-2-4-6-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSXQENHAQHCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Perfluorohexyl)hexyl Acetate

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable.[1] 6-(Perfluorohexyl)hexyl acetate is a fascinating example of a molecule that combines a lipophilic perfluorohexyl "ponytail" with a more classic hydrocarbon spacer and an acetate functional group. This structure suggests potential applications as a specialty solvent, a component in advanced materials, or as a building block in the synthesis of more complex fluorinated molecules.

This technical guide provides a comprehensive overview of the synthesis of 6-(perfluorohexyl)hexyl acetate, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol, and outline the necessary analytical techniques for its thorough characterization. This document is structured to not only provide a "how-to" but also to explain the "why" behind the proposed methodologies, ensuring a deep understanding of the chemical principles at play.

Strategic Approaches to the Synthesis of 6-(Perfluorohexyl)hexyl Acetate

The synthesis of 6-(perfluorohexyl)hexyl acetate can be approached from a few different angles. The most direct and efficient method involves the esterification of the corresponding alcohol, 6-(perfluorohexyl)hexanol. This precursor is commercially available, making this the preferred route for most laboratory applications.[3]

An alternative, more complex approach would involve the initial construction of the fluorinated alkyl chain, for instance, through a radical addition of a perfluorohexyl iodide to a suitable alkene, followed by conversion to the alcohol and subsequent esterification.[4] While this method offers flexibility in designing the carbon backbone, it is more laborious and less atom-economical than starting with the pre-formed alcohol.

This guide will focus on the most practical approach: the esterification of 6-(perfluorohexyl)hexanol. Two common and effective esterification methods will be considered: the classic Fischer-Speier esterification and a milder approach using acetic anhydride with a catalyst.

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification is a well-established and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][5][6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the less expensive one) or to remove the water that is formed during the reaction.[5][6]

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester.[1][6]

For the synthesis of 6-(perfluorohexyl)hexyl acetate, this would involve reacting 6-(perfluorohexyl)hexanol with acetic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Esterification with Acetic Anhydride: A Milder Alternative

An alternative to the Fischer-Speier esterification is the use of an acid anhydride, such as acetic anhydride, as the acylating agent. This reaction is often faster and can be carried out under milder conditions. The use of a catalyst, such as 4-(dimethylaminopyridine) (DMAP), can further accelerate the reaction.[7]

This method avoids the generation of water as a byproduct, which can simplify the work-up procedure. The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate when DMAP is used, which is then readily attacked by the alcohol.

Proposed Experimental Protocol: Synthesis of 6-(Perfluorohexyl)hexyl Acetate via Fischer-Speier Esterification

This protocol details a proposed method for the synthesis of 6-(perfluorohexyl)hexyl acetate based on the well-established Fischer-Speier esterification.

Materials:

-

6-(Perfluorohexyl)hexanol (CAS: 161981-35-7)[3]

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, combine 6-(perfluorohexyl)hexanol (1.0 eq), glacial acetic acid (3.0 eq), and toluene (as the azeotroping solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and, if possible, by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when no more water is being collected.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid - be cautious of gas evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 6-(perfluorohexyl)hexyl acetate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 6-(perfluorohexyl)hexyl acetate.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 6-(perfluorohexyl)hexyl acetate.

Characterization and Data Presentation

Thorough characterization of the synthesized 6-(perfluorohexyl)hexyl acetate is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 6-(perfluorohexyl)hexyl acetate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the hexyl and acetate protons. The protons on the carbon adjacent to the perfluorohexyl group and the protons on the carbon adjacent to the acetate oxygen will be deshielded and appear at higher chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbons of the perfluorohexyl chain will exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the structure of the perfluorohexyl group. It will show characteristic signals for the CF₃ and the different CF₂ groups in the chain.[8][9][10][11]

Table 1: Predicted NMR Data for 6-(Perfluorohexyl)hexyl Acetate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.05 | t | -CH₂-O- |

| ¹H | ~2.04 | s | -C(O)-CH₃ |

| ¹H | ~2.0-2.2 | m | -CF₂-CH₂- |

| ¹H | ~1.65 | p | -CH₂-CH₂-O- |

| ¹H | ~1.3-1.5 | m | -CH₂-CH₂-CH₂- |

| ¹³C | ~171.0 | s | C =O |

| ¹³C | ~64.5 | s | -C H₂-O- |

| ¹³C | ~30-35 (with t coupling from F) | t | -CF₂-C H₂- |

| ¹³C | ~28-30 | s | Alkyl chain carbons |

| ¹³C | ~21.0 | s | -C(O)-C H₃ |

| ¹⁹F | ~ -81 | t | -CF₃ |

| ¹⁹F | ~ -114 to -126 | m | -CF₂- chain |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of the product and confirming its molecular weight. The fragmentation pattern in the mass spectrum can also provide valuable structural information.

Expected Fragmentation Pattern:

-

Molecular Ion (M+): A peak corresponding to the molecular weight of 6-(perfluorohexyl)hexyl acetate should be observable.

-

Loss of Acetoxy Group: A fragment corresponding to the loss of the acetate group (-OCOCH₃) is expected.

-

Loss of Acetic Acid: A fragment resulting from the loss of a neutral acetic acid molecule is also likely.

-

Cleavage of the Alkyl Chain: Fragmentation of the hexyl chain will produce a series of peaks separated by 14 Da (-CH₂-).

-

Perfluoroalkyl Fragments: Characteristic fragments corresponding to the perfluorohexyl chain will also be present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Key Absorptions:

-

C=O Stretch (Ester): A strong absorption band around 1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1000 cm⁻¹.

-

C-H Stretch (Alkyl): Absorption bands in the region of 2950-2850 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1300-1100 cm⁻¹.

Visualization of the Characterization Workflow

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. 161981-35-7|6-(Perfluorohexyl)hexanol|BLD Pharm [bldpharm.com]

- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. CN104844446A - Preparation method for perfluorohexyl acetate - Google Patents [patents.google.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. PubChemLite - 6-(perfluorohexyl)hexanol (C12H13F13O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 6-(Perfluorohexyl)hexyl Acetate (CAS No. 1980044-09-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(Perfluorohexyl)hexyl acetate, a partially fluorinated ester with significant potential in various scientific and industrial applications. This document delves into its synthesis, physicochemical properties, and current and prospective applications, offering field-proven insights for professionals in research and development.

Introduction: The Unique Chemistry of Partially Fluorinated Esters

6-(Perfluorohexyl)hexyl acetate belongs to the class of per- and polyfluoroalkyl substances (PFAS), specifically a polyfluoroalkyl substance, characterized by a hydrocarbon chain linked to a perfluorinated alkyl chain. The presence of the highly electronegative fluorine atoms in the perfluorohexyl group imparts unique properties to the molecule, including high thermal stability, chemical resistance, and distinct surface-active characteristics. Unlike their fully fluorinated counterparts, these partially fluorinated esters possess a hydrocarbon segment, which introduces a degree of lipophilicity and potential for specific interactions, making them valuable in a range of applications from advanced materials to drug delivery.

The structure of 6-(Perfluorohexyl)hexyl acetate, with its distinct fluorinated and non-fluorinated segments, results in an amphiphilic character. This dual nature is the foundation of its utility as a surfactant and surface-modifying agent.

Physicochemical Properties

The unique combination of a perfluorohexyl "tail" and a hexyl acetate "head" dictates the physical and chemical behavior of this compound. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from the behavior of similar fluorinated esters.

| Property | Value | Source |

| CAS Number | 1980044-09-4 | [1] |

| Molecular Formula | C₁₄H₁₅F₁₃O₂ | - |

| Molecular Weight | 462.25 g/mol | [1] |

| Appearance | Expected to be a colorless liquid | General knowledge of similar compounds |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | General properties of fluorinated esters |

| Surface Tension | Expected to significantly lower the surface tension of water and organic solvents. | General properties of fluorinated surfactants |

Synthesis of 6-(Perfluorohexyl)hexyl Acetate

The synthesis of 6-(Perfluorohexyl)hexyl acetate is typically achieved through a two-step process: the synthesis of the precursor alcohol, 6-(perfluorohexyl)hexan-1-ol, followed by its esterification.

Synthesis of 6-(Perfluorohexyl)hexan-1-ol

A common route to synthesize alcohols with a perfluoroalkyl segment attached to a hydrocarbon chain involves the radical addition of a perfluoroalkyl iodide to an unsaturated alcohol.

Diagram of the Synthesis of the Precursor Alcohol

Caption: Synthesis of the precursor, 6-(Perfluorohexyl)hexan-1-ol.

Esterification of 6-(Perfluorohexyl)hexan-1-ol

The final step is the esterification of the synthesized alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a catalyst.

Experimental Protocol: Fischer Esterification [2][3][4]

This protocol describes a general procedure for the acid-catalyzed esterification of an alcohol.

Materials:

-

6-(Perfluorohexyl)hexan-1-ol

-

Acetic acid (glacial)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine 6-(perfluorohexyl)hexan-1-ol (1.0 eq), a slight excess of glacial acetic acid (e.g., 1.2 eq), and a suitable volume of toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete (as indicated by the cessation of water collection or by TLC/GC analysis), cool the mixture to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and excess acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 6-(perfluorohexyl)hexyl acetate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure ester.

Diagram of the Esterification Workflow

Caption: General workflow for the esterification of 6-(Perfluorohexyl)hexan-1-ol.

Analytical Characterization

The structure and purity of 6-(Perfluorohexyl)hexyl acetate are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons on the hexyl chain and the acetyl group. The chemical shifts will be influenced by the proximity to the electronegative perfluorohexyl group and the ester oxygen.[5][6][7]

-

¹³C NMR: Will provide signals for all the carbon atoms in the molecule, with the carbons in the perfluorohexyl chain exhibiting characteristic splitting patterns due to C-F coupling.[5][6]

-

¹⁹F NMR: Is a crucial technique for characterizing the perfluorohexyl chain, showing distinct signals for the different CF₂ and CF₃ groups.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound and provide fragmentation patterns that can be used for structural elucidation.

-

Infrared (IR) Spectroscopy: Will show a characteristic strong absorption band for the ester carbonyl (C=O) group, typically in the range of 1735-1750 cm⁻¹.

Applications

The unique properties of 6-(Perfluorohexyl)hexyl acetate make it a candidate for a variety of applications, primarily leveraging its surface activity and the chemical inertness of the fluorinated segment.

Surface Modifying Agent

Due to its amphiphilic nature, 6-(Perfluorohexyl)hexyl acetate can act as a surfactant, significantly lowering the surface tension of liquids. This property is valuable in formulations where wetting, spreading, and leveling are critical.

-

Coatings and Textiles: It can be used as an additive in paints, coatings, and textile finishes to improve surface properties such as water and oil repellency, stain resistance, and durability.[8][9][10][11][12][13][14] The perfluorohexyl tail orients at the surface, creating a low-energy, non-stick interface.

-

Industrial Applications: In various industrial processes, it can function as a dispersing agent, emulsifier, or foaming agent.

Drug Development and Delivery

The incorporation of fluorine into drug molecules is a common strategy to enhance their metabolic stability, bioavailability, and binding affinity.[15][16] The lipophilic hydrocarbon chain and the inert, hydrophobic perfluorohexyl chain of 6-(Perfluorohexyl)hexyl acetate could be leveraged in several ways:

-

Prodrugs: The ester linkage can be designed to be cleaved in vivo, releasing a therapeutic agent. The perfluorohexyl moiety could be used to modulate the pharmacokinetic properties of the parent drug.

-

Formulation Excipient: Its surfactant properties could be utilized to stabilize emulsions or suspensions of poorly soluble drugs.

-

Nanoparticle Surface Modification: It could be used to coat nanoparticles, creating a stealth-like effect to evade the immune system and improve circulation time.[17]

The introduction of polyfluoroalkyl groups is a recognized approach in the development of new pharmaceuticals.[15]

Safety and Handling

As with all per- and polyfluoroalkyl substances, appropriate safety precautions should be taken when handling 6-(Perfluorohexyl)hexyl acetate. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-(Perfluorohexyl)hexyl acetate is a specialized chemical with a unique combination of properties derived from its partially fluorinated structure. Its synthesis, while requiring specific expertise in fluorination chemistry, follows established organic chemistry principles. The primary applications of this compound lie in its ability to modify surface properties, making it a valuable component in advanced coatings, textiles, and potentially in the formulation and delivery of pharmaceuticals. Further research into the specific performance characteristics of this molecule is warranted to fully exploit its potential in various high-technology fields.

Sources

- 1. Hexyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. RUDOLF | Coating [rudolf.com]

- 9. jukuri.luke.fi [jukuri.luke.fi]

- 10. inventeq.pl [inventeq.pl]

- 11. Sci-Hub: Preparation of a novel water and oil-repellent fabric finishing agent containing a short perfluoroalkyl chain and its application in textiles [sci-hub.box]

- 12. Titan Coatings® [titan-coatings.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi-res.com [mdpi-res.com]

- 15. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biochempeg.com [biochempeg.com]

- 18. carlroth.com [carlroth.com]

Spectral Analysis of 6-(Perfluorohexyl)hexyl acetate using NMR: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of hybrid fluorocarbon-hydrocarbon molecules requires a rigorous, multi-nuclear analytical approach. 6-(Perfluorohexyl)hexyl acetate ( CF3(CF2)5−(CH2)6−O−CO−CH3 ) is a classic fluorotelomer derivative characterized by a highly lipophilic/hydrophobic perfluoroalkyl tail, a flexible hydrocarbon spacer, and a polar acetate terminus. This whitepaper provides an authoritative, step-by-step methodology for the complete spectral assignment of this compound using 1H , 13C , and 19F Nuclear Magnetic Resonance (NMR) spectroscopy. By exploring the causality behind heteronuclear spin-spin coupling and relaxation dynamics, this guide serves as a self-validating system for researchers in materials science and drug development.

Mechanistic Rationale & Analytical Challenges

The primary analytical challenge in characterizing perfluoroalkyl-alkyl architectures lies at the junction of the fluorinated and non-fluorinated segments. The strong electron-withdrawing inductive effect of the −C6F13 group propagates through the alkyl chain, significantly altering the chemical shifts of adjacent nuclei. Furthermore, the presence of 100% naturally abundant 19F (spin I=1/2 ) introduces complex first- and second-order heteronuclear coupling ( nJHF and nJCF ) that complicates both 1H and 13C spectra.

To achieve unambiguous assignment, a multi-nuclear workflow must be employed, leveraging the predictable chemical shift ranges of linear perfluoroalkyl chains[1].

Figure 1: Multi-nuclear NMR acquisition workflow for fluorinated acetates.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and quantitative accuracy, the following standardized protocol must be adhered to.

Sample Preparation

-

Solvent Selection: Dissolve 20 mg of 6-(Perfluorohexyl)hexyl acetate in 0.6 mL of deuterated chloroform ( CDCl3 ). CDCl3 provides an optimal lock signal and its implicit solvation effects on 19F chemical shifts are minimal and highly predictable[2].

-

Internal Standards: Add Tetramethylsilane (TMS, 0.0 ppm) for 1H and 13C referencing, and Trichlorofluoromethane ( CFCl3 , 0.0 ppm) for 19F referencing.

NMR Acquisition Parameters

-

1H NMR (500 MHz): 30° pulse angle, relaxation delay ( D1 ) = 2.0 s, 16 transients.

-

13C{1H} NMR (125 MHz): 30° pulse angle, D1 = 2.0 s, 1024 transients, with continuous broadband proton decoupling.

-

19F NMR (470 MHz): 30° pulse angle, 64 transients. Causality Check: Fluorine nuclei within rigid perfluoroalkyl chains lack efficient dipole-dipole relaxation pathways due to the absence of nearby protons. This results in significantly extended longitudinal relaxation times ( T1 ). To achieve accurate quantitative integration, D1 must be extended to at least 10 seconds to ensure full spin relaxation between scans[3].

Spectral Data Interpretation & Causality

19F NMR Analysis

The perfluorohexyl chain consists of six distinct fluorine environments. Because the internal −CF2− groups share highly similar electronic environments, their signals cluster closely between -121 and -126 ppm[1]. The most diagnostic signal is the α−CF2 group adjacent to the hydrocarbon chain.

Mechanistic Insight: The α−CF2 signal at -113.5 ppm appears as a pseudo-quintet. This occurs because it is spin-coupled to both the two adjacent protons ( 3JHF≈15 Hz) and the two adjacent fluorines ( 3JFF≈15 Hz). The coincidental similarity in these coupling constants merges the expected complex multiplet into a clean 1:4:6:4:1 quintet[4].

Table 1: 19F NMR Spectral Assignments ( CDCl3 , ref CFCl3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| F6' | -80.1 | Triplet | 3JFF≈10 | 3F | −CF3 terminal |

| F1' | -113.5 | Quintet | 3JHF≈15 , 3JFF≈15 | 2F | −CF2− ( α to CH2 ) |

| F3' | -121.1 | Multiplet | - | 2F | −CF2− (internal) |

| F2' | -122.1 | Multiplet | - | 2F | −CF2− ( β to CH2 ) |

| F4' | -122.7 | Multiplet | - | 2F | −CF2− (internal) |

| F5' | -125.8 | Multiplet | - | 2F | −CF2− ( α to CF3 ) |

1H NMR Analysis

The proton spectrum is dominated by the hexyl spacer and the acetate methyl group.

Analytical Challenge: The acetate methyl protons naturally resonate at ~2.05 ppm as a sharp singlet. Concurrently, the strong electron-withdrawing nature of the perfluorohexyl group deshields the adjacent α−CH2 protons (C6), shifting them downfield to ~2.05 ppm as well. This overlap requires careful integration or 2D HSQC correlation to resolve. The C6 protons appear as a triplet of triplets (tt) due to coupling with the adjacent CH2 ( 3JHH≈7 Hz) and the adjacent CF2 ( 3JHF≈18 Hz).

Table 2: 1H NMR Spectral Assignments ( CDCl3 , ref TMS)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| C1 | 4.06 | Triplet | 3JHH≈6.7 | 2H | −CH2−O− |

| C_Ac | 2.05 | Singlet | - | 3H | CH3−C(=O)− |

| C6 | 2.05 | Triplet of Triplets | 3JHF≈18 , 3JHH≈7 | 2H | −CH2−CF2− |

| C2, C5 | 1.60 - 1.70 | Multiplet | - | 4H | Internal −CH2− |

| C3, C4 | 1.30 - 1.45 | Multiplet | - | 4H | Internal −CH2− |

13C NMR Analysis

The carbon spectrum provides definitive proof of the fluorinated backbone. The carbons of the perfluorohexyl chain appear as complex multiplets between 105 and 120 ppm due to massive one-bond ( 1JCF≈280 Hz) and two-bond ( 2JCF≈30 Hz) couplings. The C6 methylene carbon is highly diagnostic, appearing as a triplet at 30.8 ppm due to two-bond coupling to the α−CF2 group.

Table 3: 13C NMR Spectral Assignments ( CDCl3 , ref TMS)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| C_carbonyl | 171.2 | Singlet | - | −C(=O)−O− |

| C1'-C6' | 105.0 - 120.0 | Complex Multiplets | 1JCF≈280 , 2JCF≈30 | Perfluorohexyl carbons |

| C1 | 64.5 | Singlet | - | −CH2−O− |

| C6 | 30.8 | Triplet | 2JCF≈22 | −CH2−CF2− |

| C2, C4 | 28.5, 28.8 | Singlets | - | Internal −CH2− |

| C3 | 25.5 | Singlet | - | Internal −CH2− |

| C_Ac | 21.0 | Singlet | - | CH3−C(=O)− |

| C5 | 20.1 | Singlet (broadened) | 3JCF≈4 | −CH2−CH2−CF2− |

Heteronuclear Coupling Networks

The junction between the perfluoroalkyl chain and the hydrocarbon spacer is the most critical region for structural validation. The spin-spin coupling network below illustrates the causality of the observed splitting patterns.

Figure 2: Heteronuclear spin-spin coupling network at the perfluoroalkyl-alkyl junction.

Advanced Resolution Techniques

In cases where the internal −CF2− signals in the 19F spectrum are heavily overlapped, researchers can employ band-selective homonuclear decoupling . By applying a selective decoupling pulse to the −CF3 region (~ -80 ppm), the complex multiplets of the adjacent −CF2− groups collapse into more easily interpretable signals, significantly enhancing both spectral resolution and signal intensity for unambiguous structural confirmation[3].

References

-

Advancing PFAS Detection through Machine Learning Prediction of 19F NMR Spectra | Environmental Science & Technology - ACS Publications. 1

-

Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure - PubMed. 2

-

Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling | Analytical Chemistry - ACS Publications. 3

-

Supplementary Information Straightforward radical organic chemistry in neat and “on water” - RSC.org. 4

Sources

Mass Spectrometry Data for 6-(Perfluorohexyl)hexyl Acetate: A Technical Guide to the Detection of Extended-Linker Neutral PFAS

Introduction: The Analytical Challenge of Extended-Linker PFAS

While the analytical community has established robust methodologies for ionic per- and polyfluoroalkyl substances (PFAS) like PFOA and PFOS, the frontier of environmental and materials analysis now focuses on neutral, volatile precursors. 6-(Perfluorohexyl)hexyl acetate (CAS 1980044-09-4)—also systematically referred to as 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecyl acetate or 6:6 Fluorotelomer Acetate (6:6 FTAc) —represents a unique class of extended-linker neutral PFAS.

Unlike traditional n:2 fluorotelomers (which possess a two-carbon ethyl linker), the 6:6 FTAc architecture features a six-carbon hexyl chain bridging the perfluorinated tail and the acetate headgroup. This extended hydrocarbon linker significantly alters its partition coefficient, volatility, and ionization behavior, making it a critical target in complex matrices ranging from 1[1] to 2[2].

Ionization Causality: Why GC-MS Outperforms LC-ESI-MS

A common pitfall in untargeted PFAS screening is the over-reliance on Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS). As an Application Scientist, I must emphasize the causality behind choosing the correct ionization source:

-

The ESI Limitation: ESI requires analytes to readily accept or donate a proton in the liquid phase. Neutral fluorotelomer acetates lack an acidic proton or a basic amine. They do not ionize efficiently in ESI, often requiring complex, unstable adduct formation (e.g., [M+CH3COO]− ) that suffers from severe matrix suppression.

-

The GC-MS Advantage: Because 6:6 FTAc is highly hydrophobic and semi-volatile, Gas Chromatography coupled with Electron Ionization (GC-EI-MS) or Chemical Ionization (GC-CI-MS) is the authoritative standard. The thermal vaporization in the GC inlet and subsequent gas-phase ionization bypasses the solvation energy barriers inherent to ESI, allowing for direct detection of 3[3].

Mass Spectrometry Data & Fragmentation Mechanics

To confidently identify 6-(Perfluorohexyl)hexyl acetate, analysts must understand its exact mass properties and its behavior under 70 eV Electron Ionization.

Quantitative Data Summaries

Table 1: Physicochemical & Exact Mass Properties

| Property | Value |

| Chemical Formula | C14H15F13O2 |

| CAS Registry Number | 1980044-09-4 |

| Monoisotopic Exact Mass | 462.0865 Da |

| Nominal Mass | 462 Da |

| Degree of Unsaturation | 1 |

Table 2: Key Diagnostic Ions in EI-MS (70 eV)

| m/z (Nominal) | Ion Assignment | Fragmentation Mechanism | Relative Abundance |

| 43 | [CH3CO]+ | Inductive cleavage of the acetate group | Base Peak (100%) |

| 69 | [CF3]+ | Terminal fluorocarbon cleavage | High |

| 319 | [C6F13]+ | Alkyl-fluoroalkyl bond cleavage | Moderate |

| 402 | [M−CH3COOH]∙+ | McLafferty-type rearrangement / Neutral loss | Low |

| 462 | [M]∙+ | Intact molecular ion | Very Low / Absent |

Fragmentation Pathway Visualization

Under standard EI conditions, the molecular ion ( m/z 462) is highly unstable. The dominant pathway is the rapid loss of the acetyl group, driven by the stability of the resulting acylium ion ( m/z 43). Concurrently, the strong electron-withdrawing nature of the perfluorohexyl tail induces cleavage at the CH2−CF2 junction, yielding the [C6F13]+ fragment.

Primary Electron Ionization (EI) fragmentation pathways for 6:6 FTAc.

Note on Chemical Ionization: Because EI often obliterates the molecular ion, utilizing 4 is a highly effective alternative. I-CIMS preserves the intact molecule by forming a stable [M+I]− adduct, allowing for unambiguous molecular weight confirmation of oxygenated PFAS[4].

Self-Validating Experimental Protocol: GC-MS/MS Analysis

To ensure scientific integrity, any protocol measuring ubiquitous environmental contaminants must be a self-validating system . This means embedding procedural blanks to monitor for system artifacts (e.g., PTFE tubing off-gassing) and utilizing isotope dilution to correct for matrix effects.

Step-by-Step Methodology

Step 1: Isotope Dilution & Matrix Spiking

-

Spike the raw sample matrix with a mass-labeled internal standard (e.g., 13C2 -6:2 FTAc or a structurally analogous deuterated standard) at a concentration of 10 ng/g. Causality: This validates extraction recovery and corrects for subsequent evaporative losses.

Step 2: Liquid-Liquid Extraction (LLE)

-

Extract the sample using Methyl tert-butyl ether (MTBE)[3]. Vortex for 10 minutes and centrifuge at 3000 x g to separate the organic layer. Causality: MTBE provides excellent partitioning for neutral, moderately polar acetates while leaving highly polar ionic PFAS and salts in the aqueous phase.

Step 3: Solid Phase Extraction (SPE) Clean-up

-

Pass the MTBE extract through a pre-conditioned Florisil SPE cartridge.

-

Elute with a 90:10 Hexane:Acetone mixture. Causality: Florisil retains polar matrix interferences (like natural lipids) while allowing the neutral 6:6 FTAc to pass through unretained.

Step 4: Controlled Concentration

-

Concentrate the eluate to 100 µL under a gentle stream of ultra-high purity Nitrogen at room temperature. Crucial: Do not evaporate to dryness. Causality: 6:6 FTAc is semi-volatile; taking the sample to complete dryness will result in near-total analyte loss.

Step 5: GC-MS/MS Acquisition

-

Column: Mid-polarity phase (e.g., DB-WAX or DB-624, 30 m x 0.25 mm x 0.25 µm).

-

Inlet: 250°C, Splitless mode.

-

Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

-

MS Mode: Operate in Multiple Reaction Monitoring (MRM) using EI or Negative Chemical Ionization (NCI). Monitor the m/z 319 → 69 transition for high-specificity quantitation.

GC-MS/MS workflow for neutral PFAS extraction and analysis.

References

-

Sigma-Aldrich. "Hexyl acetate | 6-(Perfluorohexyl)hexyl acetate (CAS 1980044-09-4)". Sigma-Aldrich Catalog.

-

Environmental Science & Technology Letters. "Landfill Gas: A Major Pathway for Neutral Per- and Polyfluoroalkyl Substance (PFAS) Release". ACS Publications. 2

-

National Institute of Standards and Technology (NIST). "Per- and Polyfluoroalkyl Substances in New Firefighter Turnout Gear Textiles". NIST Technical Series Publications. 1

-

New Hampshire Department of Environmental Services (NHDES). "GC/MS Analysis of Volatile PFAS in Dispersions/Surfactants". State of NH. 3

-

National Institutes of Health (NIH). "Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry". PMC. 4

Sources

The Strategic Application of Fluorinated Acetate Esters in Modern Research and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Among the diverse array of fluorinated building blocks, fluorinated acetate esters represent a class of reagents with remarkable versatility and profound implications for a range of scientific disciplines. Their unique electronic properties, conferred by the highly electronegative fluorine atom(s), render them not merely as passive structural components but as active modulators of chemical reactivity and biological function. This guide provides a comprehensive exploration of the potential research applications of fluorinated acetate esters, moving beyond a superficial overview to deliver in-depth, actionable insights for the discerning researcher. From their role as activated intermediates in organic synthesis to their use as metabolic probes in advanced imaging techniques, this document will elucidate the fundamental principles and practical methodologies that underpin the growing importance of these remarkable compounds.

Part 1: Foundational Principles: The Impact of Fluorination on Acetate Esters

The Unique Physicochemical Properties of Fluorinated Acetate Esters

The substitution of hydrogen with fluorine on the acetate backbone dramatically alters the physicochemical properties of the resulting ester. The potent electron-withdrawing inductive effect of fluorine significantly increases the electrophilicity of the carbonyl carbon, making fluorinated acetate esters more susceptible to nucleophilic attack than their non-fluorinated counterparts.[1][2][3] This enhanced reactivity allows for acylation reactions to proceed under milder conditions.[1][2]

Furthermore, the presence of fluorine can have a profound impact on the biological properties of molecules containing these motifs. In the context of drug design, the introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation.[4] It can also modulate the lipophilicity and binding affinity of a drug candidate, thereby improving its pharmacokinetic profile.[4]

Table 1: Physicochemical Properties of Selected Fluorinated Acetate Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl Acetate | C4H8O2 | 88.11 | 77.1 |

| Ethyl Fluoroacetate | C4H7FO2 | 106.09 | 116-118 |

| Ethyl Difluoroacetate | C4H6F2O2 | 124.09 | 99-101 |

| Ethyl Trifluoroacetate | C4H5F3O2 | 142.08 | 60-62 |

Note: The properties listed are approximate and can vary with specific experimental conditions.

A Note on Toxicity and Safe Handling: The "Lethal Synthesis" Pathway

A critical consideration when working with monofluorinated acetate esters is their high toxicity to mammals, including humans.[5][6][7][8][9] This toxicity is not inherent to the ester itself but arises from a process known as "lethal synthesis" within the body.[6][9] Once absorbed, fluoroacetate is converted into fluorocitrate, which then potently inhibits aconitase, a key enzyme in the Krebs cycle (citric acid cycle).[5][6][7][8] This blockage of cellular metabolism leads to a cascade of catastrophic cellular events, including the depletion of ATP and an accumulation of citrate.[5][7]

Given the insidious nature of fluoroacetate poisoning, which often presents with a delayed onset of symptoms, stringent safety protocols are paramount.[5][8] All manipulations involving monofluorinated acetate esters should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Caption: Mechanism of fluoroacetate toxicity via "lethal synthesis".

Part 2: Applications in Medicinal Chemistry and Drug Discovery

Fluorinated Acetate Esters as Bioisosteres and Metabolic Modulators

The introduction of fluorine can significantly alter a compound's pharmacokinetic properties, metabolic stability, and binding affinities.[4] For this reason, fluorinated building blocks are highly sought after in drug discovery. Fluorinated acetate esters serve as valuable precursors for introducing fluorinated motifs into potential drug candidates. The strategic placement of fluorine can block metabolic hydroxylation at adjacent sites, thereby increasing the in vivo half-life of a compound.

[18F]-Labeled Fluoroacetate Esters for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo.[10] The development of novel PET tracers is a key area of research. [18F]-labeled fluoroacetate has been explored as a tracer for oxidative metabolism. However, its utility for brain imaging is limited by its low permeability across the blood-brain barrier (BBB).[11]

To overcome this limitation, a "pro-drug" approach has been successfully developed using ethyl [18F]fluoroacetate ([18F]EFA).[11][12] The more lipophilic ester can readily cross the BBB, where it is then hydrolyzed by intracellular esterases to release [18F]fluoroacetate.[11] This trapped radiotracer can then be used to image glial metabolism in the brain.[12]

This protocol provides a general overview of the synthesis of [18F]EFA. Specific parameters may need to be optimized based on the automated synthesis module used.

-

[18F]Fluoride Production: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

[18F]Fluoride Trapping and Elution: Trap the aqueous [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.

-

Azeotropic Drying: Dry the [18F]fluoride complex by azeotropic distillation with acetonitrile.

-

Radiolabeling Reaction: Add the precursor, ethyl O-mesyl-glycolate, to the dried [18F]fluoride complex in an appropriate solvent (e.g., acetonitrile). Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Purification: Purify the crude reaction mixture containing [18F]EFA using semi-preparative HPLC.

-

Formulation: Collect the [18F]EFA fraction and formulate it in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

-

Quality Control: Perform quality control tests to ensure radiochemical purity, chemical purity, and sterility of the final product.

Caption: Workflow for the synthesis and application of [18F]EFA in PET imaging.

Part 3: Advanced Applications in Organic Synthesis

Fluorinated Acetate Esters as Activated Intermediates

As previously mentioned, the electron-withdrawing nature of fluorine enhances the reactivity of the ester carbonyl group.[1][2][3] This property is exploited in organic synthesis, where fluorinated esters can serve as activated intermediates for a variety of transformations, including the formation of amides, esters, and thioesters.[1][2] The use of fluorinated esters often allows these reactions to proceed under milder conditions and with weaker nucleophiles compared to their non-fluorinated analogs.[2]

This protocol describes a general procedure for the formation of an amide bond using a fluorinated ester, which can be generated in situ.

-

Activation of Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile). Add a coupling agent that will generate a fluorinated ester intermediate (e.g., a deoxyfluorinating agent like PyFluor, or a reagent that forms a pentafluorophenyl ester).

-

In Situ Formation of the Activated Ester: Stir the reaction mixture at room temperature to allow for the formation of the activated fluorinated ester.

-

Addition of Amine: Add the desired amine to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography to obtain the desired amide.

Building Blocks for Complex Fluorinated Molecules

Fluorinated acetate esters are valuable starting materials for the synthesis of more complex molecules containing fluorine.[4][13] They can be used in a variety of carbon-carbon bond-forming reactions to introduce the fluorinated acetate moiety into a larger molecular scaffold.

Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. The synthesis of enantiomerically pure compounds is therefore of paramount importance in drug discovery. Enzymatic kinetic resolution is a powerful technique for the separation of racemates.[14][15][16] Lipases and esterases have been shown to be effective in the enantioselective hydrolysis of racemic fluorinated esters, yielding one enantiomer as the unreacted ester and the other as the corresponding carboxylic acid, both in high enantiomeric excess.[14][15][16]

Caption: Enzymatic kinetic resolution of a racemic fluorinated acetate ester.

Part 4: Applications in Agrochemicals and Materials Science

Role in the Synthesis of Modern Agrochemicals

Ethyl fluoroacetate is a key intermediate in the synthesis of various agrochemicals, including pesticides and herbicides.[13] The incorporation of fluorine into these molecules can enhance their potency, selectivity, and persistence in the environment.[13] The unique reactivity of ethyl fluoroacetate allows for its use as a building block in the creation of complex fluorinated analogs of existing agrochemicals.[13]

Fluorinated Polymers and Advanced Materials

The introduction of fluorine into polymers can impart a range of desirable properties, including high thermal stability, chemical resistance, and hydrophobicity.[4] Fluorinated acetate esters can be used as monomers or as precursors to monomers for the synthesis of specialty fluorinated polymers. These materials find applications in demanding environments, such as in the aerospace and electronics industries.[13] Fluorinated ethyl acetate has also been investigated as a solvent for highly concentrated electrolyte solutions in lithium-ion batteries.[17][18]

Part 5: Analytical Methodologies

Spectroscopic and Chromatographic Techniques

The analysis and characterization of fluorinated acetate esters rely on a suite of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable tools for the structural elucidation of fluorinated compounds.[19] ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of fluorine atoms in a molecule.

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is used for the identification and quantification of fluorinated acetate esters, even at trace levels.[19][20][21]

-

Gas Chromatography (GC): GC is a robust technique for the separation and analysis of volatile fluorinated esters.

-

Capillary Electrophoresis: This technique has been successfully employed for the sensitive determination of fluoroacetate in biological samples.[22]

Conclusion: Future Perspectives and Emerging Applications

The research applications of fluorinated acetate esters continue to expand, driven by the ongoing demand for novel molecules with tailored properties in medicine, agriculture, and materials science. Future research is likely to focus on the development of new, more selective fluorination reagents and catalytic methods for the synthesis of these valuable compounds. Furthermore, the exploration of their use in emerging fields such as chemical biology and nanotechnology holds significant promise. As our understanding of the profound influence of fluorine on molecular properties deepens, the strategic application of fluorinated acetate esters is set to remain a vibrant and impactful area of scientific inquiry.

References

-

FLUOROACETATE | Poisoning & Drug Overdose, 7e - AccessMedicine. [Link]

-

Toxicology of fluoroacetate: a review, with possible directions for therapy research - Regulations.gov. [Link]

-

Sodium fluoroacetate poisoning - PubMed. [Link]

-

Sodium fluoroacetate - Wikipedia. [Link]

-

Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed. [Link]

-

Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. - ResearchGate. [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing). [Link]

-

The Role of 2-Fluoroethyl Acetate in Advanced Organic Synthesis. [Link]

-

Ethyl Fluoroacetate: A Critical Intermediate in Agrochemicals & Specialty Chemicals. [Link]

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. [Link]

-

Development of [ 18 F]ethyl fluoroacetate as a tracer of oxidative metabolism in the brain. [Link]

-

(PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - ResearchGate. [Link]

-

Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC. [Link]

-

Preparation and evaluation of ethyl [(18)F]fluoroacetate as a proradiotracer of [(18)F]fluoroacetate for the measurement of glial metabolism by PET - PubMed. [Link]

-

Automatic synthesis of ethyl [>18>F]fluoroacetate and its first PET imaging. [Link]

-

Enzymatic synthesis of fluorinated compounds - PMC - NIH. [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F. [Link]

-

2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences | Organic Process Research & Development - ACS Publications. [Link]

-

Physicochemical Features of Fluorinated Ethyl Acetate-Based Highly Concentrated Electrolyte Solutions and Their Effects on Electrochemical Properties of LiNi0.8Co0.1Mn0.1O2 Positive Electrodes | The Journal of Physical Chemistry C - ACS Publications. [Link]

-

Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. - ResearchGate. [Link]

-

Physicochemical Features of Fluorinated Ethyl Acetate-Based Highly Concentrated Electrolyte Solutions and Their Effects on Electrochemical Properties of LiNi0.8Co0.1Mn0.1O2 Positive Electrodes - ACS Publications. [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - ResearchGate. [Link]

-

The Identification of Sodium Fluoroacetate (Compound 1080) Employing NMR Spectroscopy - ResearchGate. [Link]

-

Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC. [Link]

-

Synthesis of environmentally relevant fluorinated surfactants - A review - ResearchGate. [Link]

-

Review of Sodium Fluoroacetate (1080) - Environmental Assessment - APVMA. [Link]

-

Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC. [Link]

-

Silver-Catalyzed Coupling of Unreactive Carboxylates: Synthesis of α-Fluorinated O-Aryl Esters | Organic Letters - ACS Publications - ACS.org. [Link]

-

Physicochemical Features of Fluorinated Ethyl Acetate-Based Highly Concentrated Electrolyte Solutions and Their Effects on Electrochemical Properties of LiNi 0.8 Co 0.1 Mn 0.1 O 2 Positive Electrodes - ResearchGate. [Link]

-

Determination of fluoroacetate and fluoride in blood serum by capillary zone electrophoresis using capacitively coupled contactless conductivity detection - PubMed. [Link]

-

TFA-free Peptide Synthesis | opnMe | Boehringer Ingelheim. [Link]

-

Detection of sodium fluoroacetate (Compound 1080) in water by direct injection LC-MS/MS. [Link]

-

2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences | Request PDF - ResearchGate. [Link]

-

Sensitive and Reliable Method for Direct Identification of Fluoroacetate in Water. [Link]

-

(PDF) Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - ResearchGate. [Link]

-

Trifluoroacetic acid - Wikipedia. [Link]

-

Determination of Fluorine in Fluoro-Organic Compounds - DTIC. [Link]

-

Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC. [Link]

-

Impact of Counter-ion in Peptide on Studies in Different Research Fields - GenScript. [Link]

-

Fluorinated Acetic Acids - ResearchGate. [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. [Link]

-

Fluorinated Building Blocks - Halocarbon Life Sciences. [Link]

-

1080 - Pesticide Review - Bionet.NZ. [Link]

-

Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC. [Link]

-

Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. [Link]

-

Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates - PMC. [Link]

Sources

- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 9. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of [18F]ethyl fluoroacetate as a tracer of oxidative metabolism in the brain | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. Preparation and evaluation of ethyl [(18)F]fluoroacetate as a proradiotracer of [(18)F]fluoroacetate for the measurement of glial metabolism by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. marketpublishers.com [marketpublishers.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. nemc.us [nemc.us]

- 21. technologynetworks.com [technologynetworks.com]

- 22. Determination of fluoroacetate and fluoride in blood serum by capillary zone electrophoresis using capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Thermal Degradation Profiling of 6-(Perfluorohexyl)hexyl Acetate: Mechanisms, Methodologies, and Analytical Workflows

Introduction and Molecular Architecture

6-(Perfluorohexyl)hexyl acetate (CAS No. 1980044-09-4) is a specialized fluorinated ester characterized by a highly specific bipartite molecular architecture. It consists of a thermally and chemically stable, lipophobic perfluorohexyl tail (C₆F₁₃) connected via a six-carbon hydrocarbon spacer to a thermally labile acetate headgroup. In the context of drug development, advanced materials science, and environmental remediation, understanding the precise thermal degradation profile of such hybrid polyfluoroalkyl substances (PFAS) is paramount. The distinct bond dissociation energies across the molecule dictate a highly predictable, multi-stage degradation cascade.

Mechanistic Causality in Thermal Degradation

As an application scientist, it is crucial to analyze thermal degradation not merely as bulk mass loss, but as a sequence of thermodynamically governed bond cleavages. The degradation of 6-(Perfluorohexyl)hexyl acetate occurs in three distinct phases, driven by the varying stabilities of its functional groups:

Phase I: Ester Pyrolysis (250°C – 350°C) The initial thermal vulnerability lies entirely within the acetate ester group. Alkyl acetates undergo thermal decomposition via a concerted, unimolecular retro-ene mechanism[1]. As thermal energy increases, the carbonyl oxygen abstracts a beta-hydrogen from the hexyl spacer through a six-membered transition state. This process has a relatively low activation energy (approximately 190–210 kJ/mol)[1]. The causality of this phase is strictly structural: the presence of the beta-hydrogen drives the elimination, cleanly cleaving the molecule into acetic acid and 6-(perfluorohexyl)hex-1-ene[2].

Phase II: Hydrocarbon Spacer Scission (400°C – 550°C) Following the loss of the acetate group, the remaining alkene consists of a hydrocarbon segment and a perfluorinated segment. Because C-C and C-H bonds possess significantly lower bond dissociation energies than C-F bonds, the hexyl spacer undergoes homolytic radical scission long before the perfluoro tail degrades[3]. This phase generates smaller fluorinated alkenes and volatile alkyl radicals.

Phase III: Perfluoroalkyl Mineralization (>600°C) The terminal phase requires extreme thermal stress to break the highly stable C-F bonds. At temperatures exceeding 600°C, particularly in oxidative environments, the perfluorohexyl chain undergoes complete mineralization[4]. The primary degradation pathways include HF elimination and the formation of unstable alpha-lactone intermediates, which rapidly decompose into carbonyl fluoride (COF₂) and short-chain perfluorocarbons (PFCs)[4].

Self-Validating Experimental Protocols

To empirically validate the mechanistic cascade described above, a hyphenated analytical approach is required. The following protocol utilizes Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Gas Chromatography/Mass Spectrometry (TGA-FTIR-GC/MS). This system is inherently self-validating: the TGA quantifies the mass loss kinetics, the FTIR provides real-time functional group identification of the evolved gases, and the GC/MS confirms the exact molecular weights of the fragments.

Step-by-Step Methodology: TGA-FTIR-GC/MS Workflow

-

Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of 6-(Perfluorohexyl)hexyl acetate into a high-purity alumina crucible. Ensure the sample is free of residual solvents to prevent early baseline artifacts.

-

Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes to establish an inert baseline. If oxidative mineralization is being studied, switch to synthetic air prior to the temperature ramp.

-

Thermal Ramping (TGA): Program a linear heating rate of 10°C/min from 25°C to 800°C. This specific rate prevents thermal lag and allows for clear resolution of the three distinct degradation phases.

-

Evolved Gas Transfer: Maintain the heated transfer line between the TGA and the FTIR/GC instruments at 250°C to prevent the condensation of high-boiling intermediates (such as the Phase I alkene product).

-

Real-Time Spectroscopic Analysis (FTIR): Continuously scan the evolved gases from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Monitor the 1700-1800 cm⁻¹ region for carbonyl stretches (indicating Phase I acetic acid evolution) and the 3900-3700 cm⁻¹ region for HF (indicating Phase III mineralization).

-

Fragment Identification (GC/MS): Divert aliquots of the evolved gas stream into the GC column at the peak maximum of each TGA derivative (DTG) curve. Use a temperature-programmed GC method (hold at 40°C for 2 min, ramp at 15°C/min to 280°C) and scan the MS from m/z 10 to 500 to identify specific degradation products.

Quantitative Data Summaries

The following tables summarize the theoretical and expected empirical data for the thermal degradation of 6-(Perfluorohexyl)hexyl acetate (Molecular Weight: 462.25 g/mol ).

Table 1: Theoretical vs. Observed Mass Loss Stages

| Degradation Phase | Temperature Range | Primary Evolved Species | Theoretical Mass Loss (%) | Mechanistic Driver |

| Phase I | 250°C – 350°C | Acetic Acid (MW: 60.05) | ~13.0% | Retro-ene unzipping of the acetate ester |

| Phase II | 400°C – 550°C | Alkyl fragments (C₆H₁₀ eq.) | ~17.8% | Homolytic cleavage of the hydrocarbon spacer |

| Phase III | >600°C | HF, COF₂, short-chain PFCs | ~69.2% | C-F bond scission and defluorination |

Table 2: Characteristic Spectral Markers for Evolved Gas Analysis

| Degradation Product | Phase | FTIR Diagnostic Bands (cm⁻¹) | GC/MS Characteristic Ions (m/z) |

| Acetic Acid | I | 1715–1780 (C=O), 3500–2500 (O-H) | 60 (M⁺), 43 (CH₃CO⁺) |

| 6-(Perfluorohexyl)hex-1-ene | I / II | 1640 (C=C), 1250–1100 (C-F) | 402 (M⁺), 69 (CF₃⁺) |

| Carbonyl Fluoride (COF₂) | III | 1930 (C=O) | 66 (M⁺), 47 (CFO⁺) |

| Hydrogen Fluoride (HF) | III | 3900–3700 (H-F stretch) | 20 (M⁺) |

Visualization of the Degradation Workflow

Fig 1: Three-phase thermal degradation pathway of 6-(Perfluorohexyl)hexyl acetate.

References

-

Title: Butyl Acetate Pyrolysis and Combustion Chemistry: Mechanism Generation and Shock Tube Experiments Source: acs.org URL: [Link]

-

Title: Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis Source: usfq.edu.ec URL: [Link]

-

Title: Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes Source: acs.org URL: [Link]

-

Title: Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains Source: researchgate.net URL: [Link]

Sources

Perfluorohexyl Compounds: A Technical Guide on Toxicokinetics, Analytical Methodologies, and MedChem Applications

Executive Summary

Perfluorohexyl compounds, primarily represented by perfluorohexanoic acid (PFHxA) and perfluorohexane sulfonate (PFHxS), are six-carbon (C6) perfluoroalkyl substances. Historically introduced as shorter-chain replacements for legacy C8 compounds (PFOA and PFOS), their unique physicochemical properties—driven by the highly electronegative perfluoroalkyl tail—have made them subjects of intense toxicological scrutiny. Paradoxically, these exact same properties are now being leveraged as highly valuable structural motifs in modern pharmaceutical development. This guide synthesizes the mechanistic toxicokinetics, self-validating analytical protocols, and emerging drug development applications of perfluorohexyl derivatives.

Structural Causality and Toxicokinetics

The biological half-life and toxicity of perfluorohexyl compounds are dictated by two structural features: the C6 perfluoroalkyl chain length and the terminal functional head group (carboxylate vs. sulfonate)1[1]. While carbon chain length generally correlates with lipophilicity and protein binding affinity, the head group fundamentally alters renal clearance mechanisms.

Mechanistic Insight into Renal Clearance

Perfluoroalkyls are not metabolized in the human body; their elimination relies entirely on renal and biliary excretion 2[2]. The profound difference in half-lives between PFHxA and PFHxS is caused by their differential interactions with renal organic anion transporters (OATs), specifically OAT4 and URAT1, located on the apical membrane of proximal tubule cells. The sulfonate head group of PFHxS mimics endogenous substrates more effectively than the carboxylate group of PFHxA, leading to aggressive renal reabsorption 3[3]. Consequently, while PFHxA is cleared relatively rapidly, PFHxS is retained systemically for years.

Table 1: Comparative Toxicokinetics of Perfluorohexyl Compounds

| Compound | Chain Length | Head Group | Human Half-Life | Rodent Half-Life (Male / Female) | Primary Excretion |

| PFHxA | C6 | Carboxylic Acid | ~32 days | ~9 hours / ~2 hours | Renal (Rapid Clearance) |

| PFHxS | C6 | Sulfonic Acid | 4.7 - 35 years | ~16.3 days / ~2.1 days | Renal (High Reabsorption) |

(Data synthesized from ATSDR and NIH toxicokinetic evaluations[3],[1],[2])

Caption: Toxicokinetic distribution and excretion pathways of PFHxA and PFHxS.

Analytical Methodologies: Self-Validating LC-MS/MS Protocols

Accurate quantification of perfluorohexyl compounds in biological and environmental matrices requires rigorous mitigation of background contamination. Because fluoropolymers (e.g., PTFE) are ubiquitous in LC systems and laboratory consumables, trace PFAS contamination can easily yield false positives.

The Causality of Experimental Choices in EPA Method 533

To ensure a self-validating system, standard protocols like EPA Method 533 employ isotope dilution and Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) 4[4],5[5].

-

Isotope Dilution: Adding mass-labeled internal standards before sample preparation corrects for matrix effects and extraction losses, ensuring the final quantification is self-calibrating.

-

WAX SPE: PFAS are anionic at environmental pH. WAX sorbents contain secondary amine functional groups that are positively charged at neutral pH, capturing the perfluorohexyl anions via strong ionic interactions. Elution is then achieved using a basic solvent (methanolic ammonium hydroxide), which deprotonates the sorbent, breaking the ionic bond and releasing the analytes 4[4].

-

Delay Column Integration: A critical hardware modification is the installation of a C18 delay column between the LC pump and the autosampler. This traps background PFAS originating from the pump seals or mobile phases, chromatographically separating them from the true sample analytes5[5].

Step-by-Step Protocol: WAX SPE & LC-MS/MS Workflow

-

Sample Preparation: Spike a 250 mL aqueous sample with mass-labeled internal standards (e.g., 13C-PFHxA, 18O-PFHxS) to establish the isotope dilution baseline.

-

SPE Conditioning: Condition a 500 mg/6 mL WAX SPE cartridge with 5 mL of methanol containing 2% (v/v) ammonium hydroxide, followed by 5 mL of pure methanol, and 5 mL of LC-MS grade water.

-

Loading: Pass the sample through the cartridge at a flow rate of 3-5 mL/min. The perfluorohexyl anions will bind ionically to the WAX sorbent.

-

Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove hydrophilic interferences. Dry the cartridge under a vacuum for 15 minutes.

-

Elution: Elute the target analytes using 5 mL of 2% (v/v) ammonium hydroxide in methanol. The high pH neutralizes the sorbent's charge, releasing the PFHxA and PFHxS 4[4].

-

Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 55°C. Reconstitute in 1.0 mL of 4% (v/v) methanol in water.

-

LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Utilize dynamic Multiple Reaction Monitoring (dMRM) for quantification (e.g., PFHxS precursor m/z 399.0 → product m/z 80.0) 5[5].

Caption: Step-by-step LC-MS/MS analytical workflow for perfluorohexyl quantification.

Pharmaceutical Applications: The Perfluorohexyl Group in Drug Development

While environmental regulatory agencies are heavily scrutinizing industrial PFAS due to their persistence 6[6], the highly stable perfluorohexyl moiety has found targeted, high-value applications in medicinal chemistry and drug development.

Lipophilicity and Phase Behavior

The introduction of a perfluorohexyl group into a small molecule drastically alters its physicochemical profile. Fluorine's high electronegativity and low polarizability create a "fluorous" phase—a domain that is simultaneously hydrophobic and lipophobic. This unique property is leveraged in drug delivery and formulation. A prime example is perfluorohexyloctane , which received FDA approval in 2023 for the treatment of dry eye disease7[7]. As a partially fluorinated linear alkane containing a perfluorohexyl moiety, it forms a sheer, non-blurring layer over the tear film, preventing aqueous evaporation without the cellular toxicity associated with traditional chemical surfactants7[7].

Fluorous Tagging in Reactive Metabolite Trapping

In early-stage drug discovery, identifying reactive metabolites (RMs) is critical to preventing idiosyncratic drug toxicity. Researchers utilize perfluorohexyl and perfluorooctyl tags to create fluorous trapping reagents (e.g., fluorous-derivatized glutathione or cysteine). When these reagents bind to electrophilic RMs, the resulting adducts inherit the fluorous tag. This allows for rapid, highly selective purification from complex human liver microsome matrices using Fluorous Solid-Phase Extraction (F-SPE), significantly enhancing the signal-to-noise ratio during subsequent mass spectrometric structural elucidation8[8].

Conclusion

The perfluorohexyl class of compounds embodies a profound dichotomy in modern science. From an environmental toxicology perspective, the structural nuances between PFHxA and PFHxS dictate vastly different toxicokinetic profiles and biological half-lives, necessitating highly controlled, self-validating LC-MS/MS methodologies for accurate risk assessment. Conversely, in the highly regulated sphere of pharmaceutical development, the exact same physicochemical stability and unique fluorous phase behavior are being harnessed to engineer novel therapeutics and streamline complex drug discovery workflows.

References

-

Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and perfluorooctane sulfonic acid (PFOS) . NIH/PMC. 3

-

Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community . NIH/PMC. 1

-

Toxicological Review of Perfluorohexanoic Acid (PFHxA) and Related Salts . U.S. EPA. 6

-

ATSDR Perfluoroalkyls (PFAS) ToxGuide . CDC. 2

-

LC-MS Analysis of PFAS Compounds in EPA Method 533 using Supelclean™ ENVI-WAX™ SPE . Merck Millipore. 4

-

EPA Method 533 for Analysis of Per/Polyfluoroalkyl Substances in Drinking Water . Agilent Technologies. 5

-

FDA approved fluorine-containing drugs in 2023 . RHHZ. 7

-

Development of a fluorous trapping reagent for rapid detection of electrophilic reactive metabolites . Analytical Methods (RSC Publishing). 8

Sources

- 1. Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and perfluorooctane sulfonic acid (PFOS) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. agilent.com [agilent.com]

- 6. Toxicological Review of Perfluorohexanoic Acid (Pfhxa) and Related Salts (Interagency Science Discussion Draft, 2023) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 7. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 8. Development of a fluorous trapping reagent for rapid detection of electrophilic reactive metabolites - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00577E [pubs.rsc.org]

Comprehensive Safety, Handling, and Disposal Guidelines for 6-(Perfluorohexyl)hexyl Acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Guide

Executive Summary

As a Senior Application Scientist, I frequently observe that the handling of fluorinated organics is treated with the same protocols as standard hydrocarbon solvents. This is a critical operational error. 6-(Perfluorohexyl)hexyl acetate (CAS 1980044-09-4) is a specialized perfluoroalkyl substance (PFAS) derivative. Its molecular architecture—a highly stable, lipophobic perfluorohexyl tail attached to a hydrocarbon spacer and an acetate end-group—necessitates a paradigm shift in laboratory handling.

This whitepaper establishes a self-validating framework for the safe handling, experimental application, and environmental disposal of 6-(Perfluorohexyl)hexyl acetate. By understanding the mechanistic causality behind these protocols, laboratories can prevent analytical cross-contamination, ensure personnel safety, and achieve regulatory compliance.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the structural mechanics of the compound. The exceptional strength of the carbon-fluorine (C-F) bond (~485 kJ/mol) dictates both the compound's utility and its primary hazard: extreme environmental persistence.

Table 1: Quantitative Physicochemical and Safety Profile

| Parameter | Value | Mechanistic Implication |

| Chemical Formula | C14H17F13O2 | High F:C ratio dictates extreme hydrophobicity and environmental persistence. |

| Molecular Weight | 462.25 g/mol | Moderate volatility; requires strict inhalation controls and fume hood handling. |

| CAS Registry Number | 1980044-09-4 | Critical identifier for precise SDS tracking and regulatory compliance [1]. |

| C-F Bond Energy | ~485 kJ/mol | Exceptional thermodynamic stability; necessitates >1000°C for complete thermal destruction [3]. |

| Storage Conditions | 2–8°C, sealed | Minimizes volatilization and prevents hydrolysis of the acetate ester linkage. |

The Self-Validating Laboratory Infrastructure

When working with PFAS derivatives, the greatest risk to scientific integrity is background contamination. Standard laboratory consumables rely heavily on polytetrafluoroethylene (PTFE/Teflon) for chemical resistance. However, the mechanical friction from opening PTFE-lined caps or using PTFE-coated syringes sheds fluorinated micro-particulates. In highly sensitive LC-MS/MS workflows, these particulates dissolve and create massive background interference, masking the target analyte.